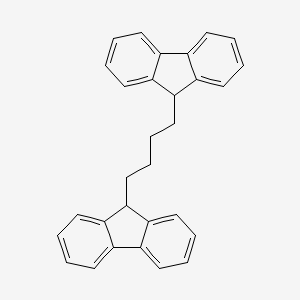

1,4-Bis(fluoren-9-yl)-butane

Description

1,4-Bis(fluoren-9-yl)-butane is a symmetric aromatic hydrocarbon featuring two fluorenyl groups linked via a butane spacer.

Properties

IUPAC Name |

9-[4-(9H-fluoren-9-yl)butyl]-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26/c1-5-15-25-21(11-1)22-12-2-6-16-26(22)29(25)19-9-10-20-30-27-17-7-3-13-23(27)24-14-4-8-18-28(24)30/h1-8,11-18,29-30H,9-10,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHDHNPKCVMUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(fluoren-9-yl)-butane typically involves the reaction of fluorene with a butane derivative under specific conditions. One common method involves the use of a Grignard reagent, where fluorene is reacted with 1,4-dibromobutane in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of 1,4-Bis(fluoren-9-yl)-butane may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(fluoren-9-yl)-butane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrofluorene derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, dihydrofluorene derivatives, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(fluoren-9-yl)-butane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(fluoren-9-yl)-butane involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s ability to transport electrons and holes efficiently makes it a valuable component in OLEDs. Its fluorescent properties are due to the conjugated system of the fluorenyl groups, which allows for efficient absorption and emission of light.

Comparison with Similar Compounds

9,9′-(1,4-Phenylene)bis(9H-fluoren-9-ol)

- Molecular Formula : C₃₂H₂₂O₂ (MW: 438.526 g/mol)

- Key Features: Contains hydroxyl (-OH) groups at the fluorenyl positions, enhancing polarity and reactivity compared to the non-functionalized target compound. Used as a precursor in polymer synthesis, where hydroxyl groups facilitate crosslinking or further derivatization. Lower thermal stability than 1,4-Bis(fluoren-9-yl)-butane due to the presence of labile -OH groups .

4,4'-(9-Fluorenylidene)diphenol

- Molecular Formula : C₂₅H₁₈O₂ (MW: 350.41 g/mol)

- Key Features: Features two phenolic groups, enabling hydrogen bonding and acid-base reactivity. Applications include high-performance polycarbonates or epoxy resins, leveraging its rigidity and thermal resistance (up to 300°C). Smaller molecular size compared to 1,4-Bis(fluoren-9-yl)-butane reduces steric hindrance, favoring integration into dense polymer networks .

9,9-Bis(4-aminophenyl)fluorene (FDA)

- Molecular Formula : C₂₅H₂₀N₂ (MW: 348.44 g/mol)

- Key Features: Amino (-NH₂) groups enable participation in polycondensation reactions (e.g., polyimides). Critical in optoelectronic devices (e.g., OLEDs) due to charge-transport capabilities. Unlike 1,4-Bis(fluoren-9-yl)-butane, FDA’s amine functionality introduces redox activity but may compromise oxidative stability .

1,4-Bis(vinyloxy)-butane

- Molecular Formula : C₈H₁₄O₂ (MW: 142.20 g/mol)

- Key Features :

1,4-Bis[(2-chloroethyl)thio]butane

- Molecular Formula : C₈H₁₆Cl₂S₂ (MW: 259.25 g/mol)

- Key Features: Sulfur and chlorine atoms impart high reactivity and toxicity, limiting use to specialized niches (e.g., chemical warfare precursors).

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Functional Groups | Key Applications | Thermal Stability |

|---|---|---|---|---|---|

| 1,4-Bis(fluoren-9-yl)-butane* | - | - | Aromatic C-H | Materials science, electronics | High |

| 9,9′-(1,4-Phenylene)bis(fluoren-9-ol) | C₃₂H₂₂O₂ | 438.53 | -OH | Polymer precursors | Moderate |

| 4,4'-(9-Fluorenylidene)diphenol | C₂₅H₁₈O₂ | 350.41 | -OH (phenolic) | High-strength polymers | High (>300°C) |

| 9,9-Bis(4-aminophenyl)fluorene | C₂₅H₂₀N₂ | 348.44 | -NH₂ | Polyimides, optoelectronics | Moderate |

| 1,4-Bis(vinyloxy)-butane | C₈H₁₄O₂ | 142.20 | Vinyl ether | Adhesives, coatings | Low |

| 1,4-Bis[(2-chloroethyl)thio]butane | C₈H₁₆Cl₂S₂ | 259.25 | -Cl, -S- | Specialty chemicals | Low |

*Inferred properties based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.